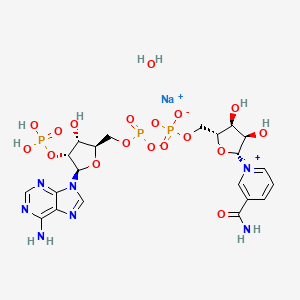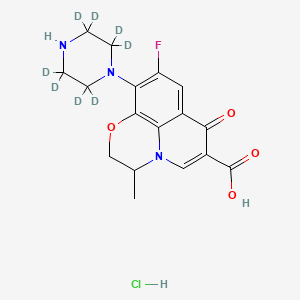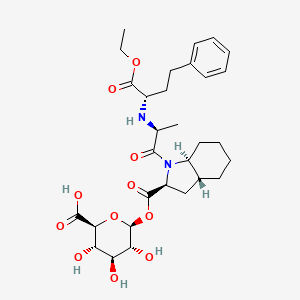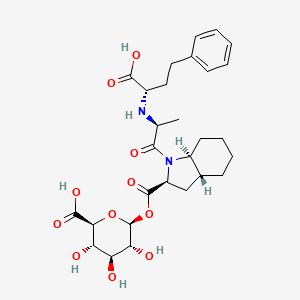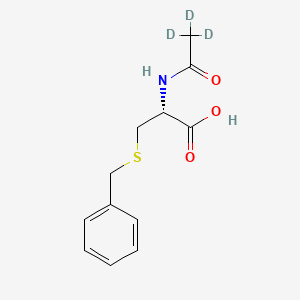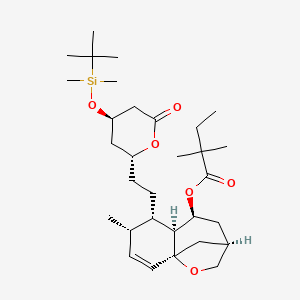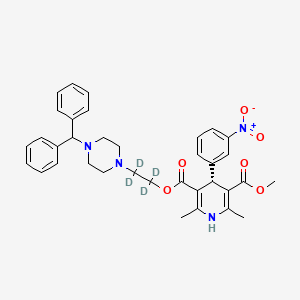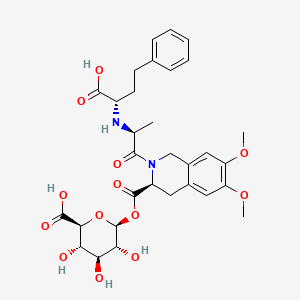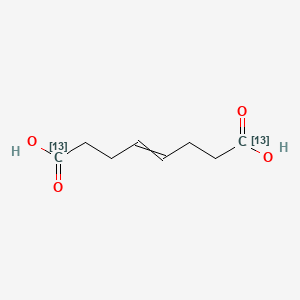
(4E)-4-Octenedioic Acid-1,8-13C2
Vue d'ensemble
Description
(4E)-4-Octenedioic Acid-1,8-13C2, also known as adipic acid-1,8-13C2, is a stable isotope labeled compound used in scientific research. It is a dicarboxylic acid that is commonly used in the synthesis of nylon and other polymers.
Mécanisme D'action
The mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 is not fully understood. However, it is believed to work by altering the metabolic pathways of various compounds, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
(4E)-4-Octenedioic Acid-1,8-13C2 has been shown to have various biochemical and physiological effects. It has been found to be involved in the regulation of lipid metabolism and the synthesis of fatty acids. It has also been shown to have anti-inflammatory properties and may have a role in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4E)-4-Octenedioic Acid-1,8-13C2 in lab experiments is its stable isotope labeling. This allows for the tracing of metabolic pathways and the study of cellular processes. However, one limitation is that it can be expensive to produce and may not be readily available in all labs.
Orientations Futures
There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research. One area of interest is the study of lipid metabolism and the role of (4E)-4-Octenedioic Acid-1,8-13C2 in the synthesis of fatty acids. Another area of interest is the use of (4E)-4-Octenedioic Acid-1,8-13C2 in the prevention and treatment of certain diseases, such as inflammation and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 and its potential applications in various fields of study.
In conclusion, (4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It has various scientific research applications, including the study of lipid metabolism and the synthesis of fatty acids. While it has advantages in lab experiments, it can also be expensive to produce and may not be readily available in all labs. There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research, including the study of its mechanism of action and potential applications in disease prevention and treatment.
Applications De Recherche Scientifique
(4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It is commonly used in metabolic studies to trace the metabolic pathways of various compounds. It is also used in the study of lipid metabolism and the synthesis of fatty acids.
Propriétés
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-Octenedioic Acid-1,8-13C2 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
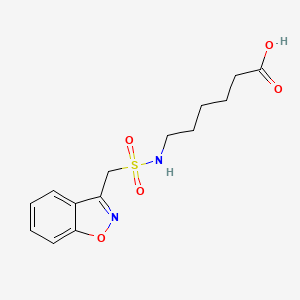

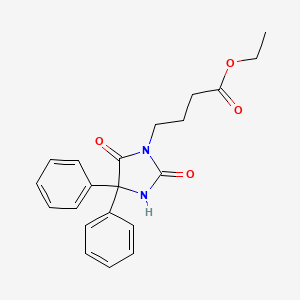
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
